N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromobenzyl group, a dimethyl isoxazole ring, and a sulfonamide group
Properties
Molecular Formula |
C15H15BrN4O3S |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[1-[(4-bromophenyl)methyl]pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C15H15BrN4O3S/c1-10-15(11(2)23-18-10)24(21,22)19-14-7-17-20(9-14)8-12-3-5-13(16)6-4-12/h3-7,9,19H,8H2,1-2H3 |
InChI Key |
YTRRFROJKBPJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole rings. The bromobenzyl group is introduced through a nucleophilic substitution reaction, where a bromobenzyl halide reacts with a pyrazole derivative under basic conditions. The final step involves the sulfonamide formation, which is achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-N’-(3,4-DIMETHOXYPHENYL)THIOUREA
- N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N’-(3,4-DIMETHOXYPHENYL)UREA
- N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]METHANESULFONAMIDE
Uniqueness
N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzyl group allows for further functionalization, while the sulfonamide group contributes to its potential biological activity. This combination of features makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
